molecular formula C8H11Cl2NO B143104 Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)- CAS No. 146405-63-2

Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)-

Cat. No. B143104
M. Wt: 208.08 g/mol
InChI Key: AOKJQSBLPJIGES-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)-, commonly known as S-DCA-PE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of experimental studies. In

Mechanism Of Action

The mechanism of action of S-DCA-PE is not fully understood, but it is thought to involve the inhibition of fatty acid synthesis. This compound has been found to inhibit the activity of key enzymes involved in fatty acid synthesis, which may contribute to its anti-cancer activity.

Biochemical And Physiological Effects

S-DCA-PE has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been found to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve insulin sensitivity and glucose uptake in cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using S-DCA-PE in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for cancer research studies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that S-DCA-PE can be toxic to normal cells at high concentrations, which may limit its use in certain types of experiments.

Future Directions

There are several potential directions for future research on S-DCA-PE. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also interested in exploring the potential use of S-DCA-PE in the treatment of other diseases, such as diabetes and obesity. Additionally, there is a need for further studies to explore the mechanism of action of this compound and to better understand its potential toxicity. Overall, S-DCA-PE is a promising compound with a range of potential applications in scientific research.

Synthesis Methods

S-DCA-PE can be synthesized using a variety of methods, including the reaction of pyrrolidine with dichloroacetyl chloride and vinyl magnesium bromide. This reaction yields a mixture of diastereomers, which can be separated using column chromatography to isolate the desired (S)-enantiomer. Alternatively, S-DCA-PE can be synthesized using a chiral auxiliary approach, which involves the use of a chiral auxiliary to direct the stereochemistry of the reaction.

Scientific Research Applications

S-DCA-PE has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that S-DCA-PE has potent anti-cancer activity, particularly against breast cancer cells. It has also been found to inhibit the growth of other types of cancer cells, including lung and prostate cancer cells.

properties

CAS RN

146405-63-2

Product Name

Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)-

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

2,2-dichloro-1-[(2S)-2-ethenylpyrrolidin-1-yl]ethanone

InChI

InChI=1S/C8H11Cl2NO/c1-2-6-4-3-5-11(6)8(12)7(9)10/h2,6-7H,1,3-5H2/t6-/m1/s1

InChI Key

AOKJQSBLPJIGES-ZCFIWIBFSA-N

Isomeric SMILES

C=C[C@@H]1CCCN1C(=O)C(Cl)Cl

SMILES

C=CC1CCCN1C(=O)C(Cl)Cl

Canonical SMILES

C=CC1CCCN1C(=O)C(Cl)Cl

synonyms

Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)- (9CI)

Origin of Product

United States

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